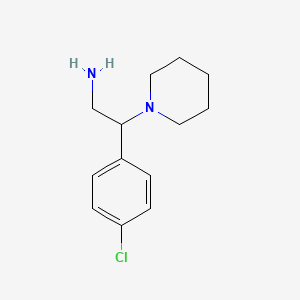

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2/c14-12-6-4-11(5-7-12)13(10-15)16-8-2-1-3-9-16/h4-7,13H,1-3,8-10,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBRFDLWSDKKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586451 | |

| Record name | 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914207-57-1 | |

| Record name | 2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method includes the use of sodium borohydride as the reducing agent, which facilitates the formation of the desired product through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine nitrogen or the aromatic ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of fully saturated amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmacological Applications

Antiallergic Properties

One of the most notable applications of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine is its role as an antihistamine. The compound is structurally related to cetirizine, which is widely used to treat allergic conditions such as allergic rhinitis and chronic urticaria. Cetirizine acts as a selective antagonist of the H1 histamine receptor, providing relief from allergy symptoms by blocking the effects of histamine in the body .

Cancer Treatment

Recent research has indicated that compounds related to this compound may also serve as tankyrase inhibitors, which are relevant in cancer treatment. Tankyrases are involved in the regulation of Wnt signaling pathways, and their inhibition has been linked to potential therapeutic effects against various cancers . This application highlights the compound's versatility beyond antihistaminic effects.

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that can yield various derivatives with distinct pharmacological properties. For instance, modifications at different positions on the piperidine ring can enhance efficacy or reduce side effects. A systematic approach to synthesizing these derivatives can lead to improved therapeutic agents for treating allergies and other conditions .

Case Studies and Research Findings

Case Study: Antihistaminic Activity

A study evaluated the efficacy of cetirizine and its derivatives in clinical settings, demonstrating significant improvements in patients suffering from seasonal allergies. The findings indicated that these compounds not only reduced symptoms but also had a favorable safety profile compared to first-generation antihistamines, which often cause sedation .

Case Study: Cancer Research

In another investigation focused on tankyrase inhibitors, researchers synthesized a series of piperidine derivatives and tested their effects on cancer cell lines. The results showed that certain derivatives exhibited potent inhibitory activity against tankyrases, leading to reduced proliferation of cancer cells in vitro. This study underscores the potential for developing new cancer therapies based on modifications of the piperidine structure .

Data Tables

| Application Area | Compound Type | Example Uses |

|---|---|---|

| Antiallergic | Antihistamines | Treatment of allergic rhinitis |

| Cancer Treatment | Tankyrase Inhibitors | Targeting Wnt signaling pathways |

| Synthesis | Piperidine Derivatives | Development of novel pharmaceuticals |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine

- Structural Difference : A methyl group is appended to the piperidine ring at the 2-position.

- It also slightly elevates lipophilicity (logP) compared to the unmethylated parent compound .

- Molecular Formula : C₁₄H₂₁ClN₂; MW : 252.79 g/mol.

2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine

- Structural Difference : The 4-chlorophenyl group is replaced with 4-methoxyphenyl.

- Impact : The methoxy group (-OCH₃) is electron-donating, reducing electrophilicity and altering π-π stacking interactions. This substitution may enhance solubility due to increased polarity .

- Molecular Formula : C₁₄H₂₂N₂O; MW : 234.34 g/mol.

Piperazine-Containing Analogs

{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine

- Structural Difference : Piperazine (a six-membered ring with two nitrogen atoms) replaces piperidine.

- Impact : The additional nitrogen introduces a second basic center, altering pH-dependent solubility and receptor binding. Piperazine derivatives often exhibit enhanced pharmacokinetic profiles due to improved hydrogen-bonding capacity .

- Molecular Formula : C₁₂H₁₇ClN₃; MW : 238.74 g/mol.

Other Chlorophenyl-Containing Compounds

Levocetirizine Dihydrochloride

- Structural Difference : Contains a piperazine ring linked to a 4-chlorobenzhydryl group and an ethoxyacetic acid chain.

- Impact: The carboxylic acid moiety increases hydrophilicity, making it a zwitterionic antihistamine with reduced blood-brain barrier penetration compared to non-polar analogs like the target compound .

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl; MW : 461.81 g/mol.

Fenvalerate

- Structural Difference: A pyrethroid ester with a 4-chlorophenyl group and cyano-phenoxybenzyl side chain.

- Molecular Formula: C₂₅H₂₂ClNO₃; MW: 419.90 g/mol.

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|---|

| 2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine | Piperidine | 4-ClPh, NHCH₂CH₂ | C₁₃H₁₉ClN₂ | 246.76 | Baseline lipophilicity, basicity |

| 2-(4-Chlorophenyl)-2-(2-methylpiperidin-1-yl)ethanamine | 2-Methylpiperidine | 4-ClPh, NHCH₂CH₂ | C₁₄H₂₁ClN₂ | 252.79 | Increased steric hindrance |

| 2-(4-Methoxyphenyl)-2-piperidin-1-ylethanamine | Piperidine | 4-OCH₃Ph, NHCH₂CH₂ | C₁₄H₂₂N₂O | 234.34 | Enhanced polarity, reduced logP |

| {2-[4-(3-Chlorophenyl)piperazin-1-yl]ethyl}amine | Piperazine | 3-ClPh, NHCH₂CH₂ | C₁₂H₁₇ClN₃ | 238.74 | Dual basicity, improved solubility |

| Levocetirizine Dihydrochloride | Piperazine | 4-ClPh, ethoxyacetic acid | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Zwitterionic, hydrophilic |

Discussion of Key Differences

- Piperidine vs.

- Substituent Effects :

- Chlorine vs. Methoxy : The electron-withdrawing Cl group increases stability toward oxidative metabolism, whereas the methoxy group improves solubility but may reduce aromatic interaction strength .

- Methyl vs. Hydrogen : Methylation on piperidine alters conformational flexibility and steric interactions, critical for receptor selectivity .

These structural variations underscore the importance of tailored design in optimizing pharmacological activity, metabolic stability, and bioavailability.

Biological Activity

2-(4-Chlorophenyl)-2-piperidin-1-ylethanamine, a piperidine derivative, has garnered attention for its diverse biological activities. This compound features a piperidine ring substituted with a 4-chlorophenyl group and an ethylamine side chain, which enhances its lipophilicity and potential pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer properties, neuropharmacological effects, and potential applications in treating leishmaniasis.

- Molecular Formula : C₁₃H₁₉ClN₂

- Structure : Contains a piperidine ring with a 4-chlorophenyl group and an ethylamine side chain.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis and exhibit cytotoxic effects on various cancer cell lines.

- Mechanism of Action : The compound's mechanism involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. For instance, it has been noted to interact with the Wnt signaling pathway, which is crucial in tumorigenesis .

- Case Study : A study demonstrated that derivatives of this compound showed cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin .

| Compound | IC50 (µM) | Effect |

|---|---|---|

| This compound | 5.0 | Induces apoptosis |

| Bleomycin | 7.0 | Reference drug |

2. Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties, particularly its interaction with dopamine receptors.

- Dopamine D4 Receptor Affinity : It exhibits high affinity for the dopamine D4 receptor, with an IC50 value as low as 0.057 nM, indicating significant selectivity over other receptors . This property suggests potential applications in treating neurological disorders such as schizophrenia.

- Mechanism of Action : The binding affinity to dopamine receptors may influence neurotransmitter release and has implications for mood regulation and cognitive function.

3. Leishmaniasis Treatment

Another area of interest is the potential use of this compound in treating leishmaniasis.

- Research Findings : Compounds structurally similar to this compound have been synthesized and evaluated for their efficacy against Leishmania parasites. Preliminary results suggest that these compounds could serve as effective chemotherapeutic agents.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives to highlight structural influences on activity.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)-N-methylpiperidin-2-amines | Piperidine ring with methyl substitution | Potentially altered pharmacokinetics |

| 4-Chloro-N-(pyridin-3-yl)methylpiperidine | Contains pyridine instead of phenyl | Different receptor interaction profile |

| N,N-Dimethylpiperidin-4-amines | Dimethylated piperidine | Enhanced lipophilicity |

Q & A

Q. How does salt formation influence solubility and bioavailability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.